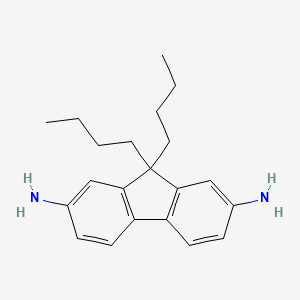
9,9-Dibutyl-9H-fluorene-2,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Dibutyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C21H28N2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two butyl groups attached to the 9th carbon and two amine groups at the 2nd and 7th positions of the fluorene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibutyl-9H-fluorene-2,7-diamine typically involves the alkylation of fluorene derivatives followed by amination. One common method includes the following steps:
Alkylation: Fluorene is first alkylated with butyl bromide in the presence of a strong base such as sodium hydride to introduce the butyl groups at the 9th position.
Amination: The resulting 9,9-dibutylfluorene is then subjected to nitration to introduce nitro groups at the 2nd and 7th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Using large reactors for the alkylation step to produce 9,9-dibutylfluorene.
Continuous Flow Nitration and Reduction: Implementing continuous flow reactors for the nitration and reduction steps to enhance efficiency and yield.
化学反応の分析
Types of Reactions
9,9-Dibutyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
9,9-Dibutyl-9H-fluorene-2,7-diamine has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for use in electronic devices.
Biological Research: Investigated for its potential as a fluorescent probe in biological imaging.
Medicinal Chemistry: Explored for its potential therapeutic applications due to its structural similarity to biologically active compounds.
作用機序
The mechanism of action of 9,9-Dibutyl-9H-fluorene-2,7-diamine involves its interaction with molecular targets through its amine groups. These groups can form hydrogen bonds and interact with various biological molecules, influencing their function. The compound’s electronic properties also play a role in its interactions with electronic devices, where it can facilitate charge transport and emission processes .
類似化合物との比較
Similar Compounds
9,9-Dioctyl-9H-fluorene-2,7-diamine: Similar structure but with octyl groups instead of butyl groups.
9,9-Dihexyl-9H-fluorene-2,7-diamine: Similar structure but with hexyl groups instead of butyl groups.
Uniqueness
9,9-Dibutyl-9H-fluorene-2,7-diamine is unique due to its specific alkylation pattern, which influences its solubility, electronic properties, and reactivity. The presence of butyl groups provides a balance between hydrophobicity and electronic effects, making it suitable for various applications in organic electronics and materials science .
特性
分子式 |
C21H28N2 |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
9,9-dibutylfluorene-2,7-diamine |
InChI |
InChI=1S/C21H28N2/c1-3-5-11-21(12-6-4-2)19-13-15(22)7-9-17(19)18-10-8-16(23)14-20(18)21/h7-10,13-14H,3-6,11-12,22-23H2,1-2H3 |
InChIキー |
PJDPOFFDKGIJCM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


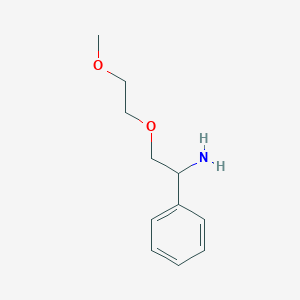

![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)
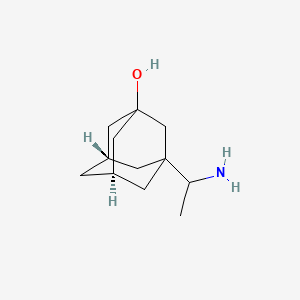

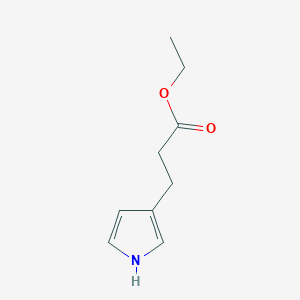
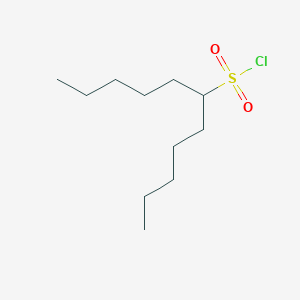
![1-{[(3-Bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B13645173.png)
![2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13645176.png)

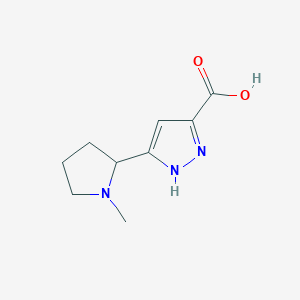
![Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13645195.png)
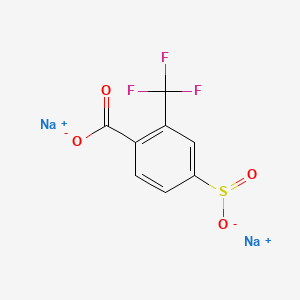
![4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13645206.png)
